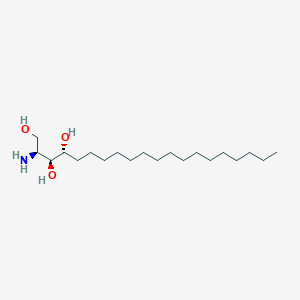

(2S,3S,4R)-2-aminoicosane-1,3,4-triol

Description

Properties

IUPAC Name |

(2S,3S,4R)-2-aminoicosane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAUXYMLKGFKBX-ZCNNSNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486639 | |

| Record name | C20-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-53-8 | |

| Record name | C20-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Characterization of 2s,3s,4r 2 Aminoicosane 1,3,4 Triol

Systematic Naming and Chiral Centers of 2-Amino-1,3,4-triols

The systematic name (2S,3S,4R)-2-aminoicosane-1,3,4-triol is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds. cuyamaca.eduqmul.ac.uk The name precisely describes the molecule's structure, which consists of a twenty-carbon aliphatic chain (icosane) with several functional groups attached at specific positions.

The principal functional group, the amine (-NH2), is indicated by the prefix "amino-". The presence of three hydroxyl (-OH) groups is denoted by "triol". The numbering of the carbon chain begins at the end closest to the highest priority functional groups, which in this case are the hydroxyl and amino groups.

A critical feature of this molecule is the presence of three chiral centers at carbons 2, 3, and 4. A chiral center is a carbon atom attached to four different groups, resulting in stereoisomers. youtube.comchemistrysteps.comlibretexts.orgdummies.com The absolute configuration of each chiral center is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.

For this compound, the specific stereochemical configuration is as follows:

C-2: The amino group and other substituents are arranged in an (S) configuration.

C-3: The hydroxyl group and adjacent carbons are in an (S) configuration.

C-4: The hydroxyl group and the remainder of the icosane chain are in an (R) configuration.

This specific arrangement of atoms in three-dimensional space is essential for the molecule's biological recognition and activity.

| Component | Description |

|---|---|

| (2S,3S,4R) | Specifies the stereochemistry at the three chiral centers (C-2, C-3, and C-4). |

| 2-amino | Indicates an amine group (-NH2) is attached to the second carbon atom. |

| icosane | Denotes a 20-carbon saturated hydrocarbon chain. |

| 1,3,4-triol | Indicates three hydroxyl (-OH) groups are located at the first, third, and fourth carbon atoms. |

Isomeric Relationships within the Phytosphingosine (B30862) Family

This compound is a member of the phytosphingosine family of sphingoid bases. Phytosphingosines are characterized by a long-chain amino alcohol structure. foodb.caci.guidewikipedia.orgcosmeticsandtoiletries.com The most common member of this family is phytosphingosine itself, which has an 18-carbon chain and the same (2S,3S,4R) stereoconfiguration, its systematic name being (2S,3S,4R)-2-aminooctadecane-1,3,4-triol. wikipedia.org

Due to the presence of multiple chiral centers, a variety of stereoisomers can exist for a given chemical formula. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. khanacademy.orglibretexts.org The main types of isomeric relationships are enantiomers and diastereomers.

Enantiomers: These are non-superimposable mirror images of each other. For a molecule with 'n' chiral centers, there can be up to 2^n possible stereoisomers. The enantiomer of this compound would be (2R,3R,4S)-2-aminoicosane-1,3,4-triol.

Diastereomers: These are stereoisomers that are not mirror images of each other. libretexts.org They have different physical properties and can exhibit distinct biological activities. For example, a compound with the configuration (2R,3S,4R)-2-aminoicosane-1,3,4-triol would be a diastereomer of the (2S,3S,4R) form.

Research into the synthesis and biological activity of various phytosphingosine isomers has demonstrated that the specific stereochemistry is crucial for their function. nih.gov Different isomers can have significantly different cytotoxic or signaling properties.

| Isomer | Stereochemical Configuration | Relationship to (2S,3S,4R) Isomer |

|---|---|---|

| This compound | S at C2, S at C3, R at C4 | Reference Compound |

| (2R,3R,4S)-2-aminoicosane-1,3,4-triol | R at C2, R at C3, S at C4 | Enantiomer |

| (2R,3S,4R)-2-aminoicosane-1,3,4-triol | R at C2, S at C3, R at C4 | Diastereomer |

| (2S,3R,4R)-2-aminoicosane-1,3,4-triol | S at C2, R at C3, R at C4 | Diastereomer |

Specificity of the Icosane (C20) Hydrocarbon Chain Configuration

The hydrocarbon chain length of sphingoid bases plays a significant role in their physical properties and biological functions. While the 18-carbon (C18) chain is the most common in many sphingolipids, variants with different chain lengths, such as the C20 icosane chain in this compound, also exist and have specific roles. mdpi.comnih.gov

The length of the aliphatic tail influences how the molecule inserts into lipid membranes, affecting membrane fluidity and the formation of lipid rafts. mdpi.com Longer chains, such as the icosane chain, can lead to stronger van der Waals interactions between adjacent lipid molecules, potentially resulting in more ordered and stable membrane domains.

Research has shown that the balance between different long-chain base lengths is crucial for cellular function. An elevation in C20 long-chain bases has been linked to detrimental neurodegenerative effects in some studies, suggesting that the regulated production and presence of C20 sphingolipids are important for maintaining cellular homeostasis, particularly in neural tissues. nih.gov The presence of C20 long-chain bases in certain gangliosides in the brain has been observed to increase with age, indicating a potential role in age-related changes in membrane properties. nih.gov

The specificity of the icosane chain in this compound, therefore, likely contributes to its specific biological context and function, distinguishing it from its more common C18 analogue, phytosphingosine.

| Compound Name | Systematic Name | Carbon Chain Length |

|---|---|---|

| Phytosphingosine | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | 18 (Octadecane) |

| This compound | This compound | 20 (Icosane) |

Biosynthesis and Metabolic Pathways of 2s,3s,4r 2 Aminoicosane 1,3,4 Triol

De Novo Sphingolipid Synthesis Pathways Involving Long-Chain Bases

The creation of sphingolipids, including the C20 backbone of (2S,3S,4R)-2-aminoicosane-1,3,4-triol, begins with the de novo synthesis pathway. This fundamental metabolic process is initiated in the endoplasmic reticulum (ER). nih.govnih.gov The pathway is a conserved sequence of reactions that builds the characteristic long-chain base (LCB) found in all sphingolipids. nih.gov

The key steps in the de novo pathway are:

Condensation: The pathway's first and rate-limiting step is the condensation of an amino acid, typically L-serine, with a long-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.gov

Reduction: The product of the initial condensation, a 3-keto-sphinganine, is rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KSR) to form a dihydroxy LCB, known as a sphinganine (B43673). nih.gov

Acylation: The newly formed sphinganine is then typically N-acylated by one of several ceramide synthase (CerS) enzymes to produce dihydroceramide (B1258172). nih.govnih.gov

Desaturation and Hydroxylation: Dihydroceramide can then undergo further modifications, such as desaturation to form ceramide or hydroxylation to create more complex sphingoid bases. nih.govwikipedia.org

While the most common sphingoid bases in mammals are C18 compounds derived from palmitoyl-CoA (C16), the synthesis of longer bases like the C20 this compound involves the utilization of longer-chain fatty acyl-CoA precursors. wikipedia.org The fundamental steps of the de novo pathway remain the same, with the variation in carbon chain length being determined at the initial condensation step.

Serine Palmitoyltransferase Activity and Substrate Specificity for Long-Chain Precursors

Serine palmitoyltransferase (SPT) is the gatekeeper enzyme for sphingolipid synthesis, catalyzing the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-serine and a fatty acyl-CoA. acs.orgresearchgate.net While its name implies a preference for palmitoyl-CoA (C16:0-CoA), the enzyme exhibits a degree of flexibility, accepting other fatty acyl-CoAs as substrates. uniprot.org This substrate promiscuity is the basis for the diversity in the chain length of sphingoid bases found in nature. acs.org

To generate a C20 long-chain base like this compound, SPT utilizes stearoyl-CoA (C18:0-CoA) as its substrate instead of palmitoyl-CoA. The condensation of C18:0-CoA with L-serine results in the formation of a C20 3-ketosphinganine, which is subsequently reduced to icosasphinganine (a C20 dihydroxy LCB).

The mammalian SPT is a complex enzyme, typically a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3 subunits. nih.govwikipedia.org The specific subunit composition of the SPT complex can influence its substrate preference for fatty acyl-CoAs, thereby regulating the production of LCBs with varying chain lengths. nih.gov Studies on bacterial SPTs have shown that the enzyme can utilize a broad range of acyl-CoAs, from C10 to C18, indicating the inherent capacity of the enzyme's active site to accommodate different chain lengths. uniprot.org

| Fatty Acyl-CoA Substrate | Carbon Length | Resulting Long-Chain Base (LCB) Backbone | Carbon Length of LCB |

|---|---|---|---|

| Palmitoyl-CoA | C16:0 | Sphinganine | C18 |

| Stearoyl-CoA | C18:0 | Icosasphinganine | C20 |

Role of Fatty Acid Elongases (ELOVL) in Very-Long-Chain Fatty Acid Synthesis and Integration

The synthesis of the stearoyl-CoA (C18:0-CoA) required for the production of a C20 sphingoid base is dependent on the action of fatty acid elongase (ELOVL) enzymes. nih.gov These enzymes are located in the endoplasmic reticulum and are responsible for the elongation of long-chain fatty acids (LCFAs) into very-long-chain fatty acids (VLCFAs), defined as those with 20 carbons or more. pnas.orgnih.gov

The elongation process involves a cycle of four reactions, with the initial, rate-limiting condensation step catalyzed by an ELOVL enzyme. pnas.orgoup.com Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each displaying specific preferences for the chain length and degree of saturation of their acyl-CoA substrates. pnas.orgoup.com

The synthesis of stearoyl-CoA (C18) from the more abundant palmitoyl-CoA (C16) is a critical step. ELOVL6 is primarily responsible for the elongation of C16 saturated fatty acids, while ELOVL3 and ELOVL7 also exhibit activity towards C16-C22 acyl-CoAs. oup.com By producing a sufficient pool of C18:0-CoA, the ELOVL enzymes provide the necessary precursors for SPT to initiate the synthesis of C20 long-chain bases. nih.gov

Hydroxylation Mechanisms for the Formation of Trihydroxy Sphingoid Bases

The compound this compound is a trihydroxy sphingoid base, also known as a phytosphingosine (B30862). The de novo pathway initially produces a dihydroxy base (a sphinganine) with hydroxyl groups at positions C1 and C3. The characteristic third hydroxyl group at the C4 position of phytosphingosine is added in a subsequent enzymatic step. nih.gov

This hydroxylation is catalyzed by a sphingolipid C4-hydroxylase. nih.govresearchgate.net In mammals, this enzymatic activity is primarily associated with the enzyme Delta(4)-desaturase, sphingolipid 2 (DEGS2). researchgate.net This enzyme acts on the dihydroceramide intermediate. For the synthesis of the C20 phytosphingosine, the C20 dihydroceramide (N-acyl-icosasphinganine) serves as the substrate for DEGS2, which introduces a hydroxyl group at the C4 position to form the corresponding phytoceramide. wikipedia.org The free long-chain base can also be a substrate for this hydroxylation reaction, converting a dihydroxy LCB directly into a trihydroxy LCB. nih.gov

Enzymatic Derivatization and Catabolism of Sphingoid Bases (e.g., Kinases, Ceramide Synthases)

Once synthesized, the free this compound can enter several metabolic pathways for either derivatization into more complex sphingolipids or catabolism.

N-Acylation: The free amino group of the sphingoid base can be acylated by a ceramide synthase (CerS) enzyme, using a fatty acyl-CoA to form a phytoceramide. Mammals have six CerS isoforms, each with distinct preferences for both the LCB and the acyl-CoA chain length, contributing further to sphingolipid diversity. nih.gov

Phosphorylation: The primary hydroxyl group at C1 can be phosphorylated by sphingosine (B13886) kinases (SPHK1 and SPHK2). nih.gov This reaction forms phytosphingosine-1-phosphate, a potent signaling molecule involved in various cellular processes. nih.gov

Dephosphorylation: The phosphorylated form can be converted back to the free sphingoid base by the action of sphingosine-1-phosphate phosphatases (SGPP1, SGPP2). nih.gov This allows for the recycling of the LCB.

Catabolism: The only irreversible exit point of the sphingolipid pathway is the cleavage of the phosphorylated LCB by sphingosine-1-phosphate lyase (SGPL1). This enzyme breaks down the C20 phytosphingosine-1-phosphate into a C18 fatty aldehyde and phosphoethanolamine, permanently removing it from the sphingolipid pool. wikipedia.orgnih.gov

| Enzyme Class | Specific Enzyme(s) | Function | Product |

|---|---|---|---|

| Ceramide Synthases | CerS1-6 | N-acylation of the sphingoid base | C20 Phytoceramide |

| Sphingosine Kinases | SPHK1, SPHK2 | Phosphorylation at the C1 hydroxyl group | C20 Phytosphingosine-1-phosphate |

| S1P Phosphatases | SGPP1, SGPP2 | Dephosphorylation of the C1 phosphate (B84403) group | This compound |

| S1P Lyase | SGPL1 | Irreversible cleavage of the phosphorylated base | Fatty aldehyde + Phosphoethanolamine |

Regulation of Sphingoid Base Accumulation in Cellular Contexts

The intracellular concentrations of sphingoid bases and their derivatives are tightly regulated, as their accumulation can lead to cellular stress and trigger programmed cell death. nih.govresearchgate.net Several mechanisms work in concert to maintain sphingolipid homeostasis.

The primary point of regulation is the activity of serine palmitoyltransferase (SPT), the pathway's rate-limiting enzyme. nih.gov SPT activity is controlled by a sophisticated negative feedback loop. A family of small ER-resident proteins called ORMDLs (ORMDL1-3) acts as key inhibitors of SPT. nih.gov The ORMDL proteins sense the levels of ceramide; when ceramide levels are high, they bind to the SPT complex and inhibit its activity, thus reducing the influx into the de novo pathway. nih.govrupress.org Another ER protein, Nogo-B, has also been identified as a negative regulator of SPT. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for 2s,3s,4r 2 Aminoicosane 1,3,4 Triol and Its Analogues

Asymmetric and Stereocontrolled Synthetic Approaches to Phytosphingosines

The precise arrangement of stereocenters in phytosphingosines necessitates the use of asymmetric and stereocontrolled synthetic methods. A common strategy involves the use of chiral starting materials or chiral catalysts to induce the desired stereochemistry.

One notable asymmetric synthesis of D-ribo-phytosphingosine utilizes a ProPhenol-catalyzed alkynylation of an unsaturated aldehyde. nih.govnih.govacs.org This key step is followed by an asymmetric epoxidation and subsequent regioselective opening of the resulting propargylic epoxy alcohol with an azide (B81097) nucleophile to establish the three contiguous stereogenic centers. nih.govnih.govacs.org Another approach employs the osmium-catalyzed asymmetric dihydroxylation of a 4-O-protected (E)-α,β-unsaturated ester. nih.gov This is followed by conversion to a cyclic sulfate (B86663) intermediate and regioselective α-azidation to introduce the amino group with the correct stereochemistry. nih.gov

Furthermore, divergent synthetic routes have been developed to access all eight stereoisomers of phytosphingosine (B30862), highlighting the power of modern stereocontrolled synthesis. nih.gov These methods often rely on substrate-controlled diastereoselective reactions or the use of stereodivergent reagents to achieve the desired isomeric products. The table below summarizes key asymmetric strategies.

| Starting Material | Key Reactions | Stereocontrol Element | Target Stereoisomer |

| Unsaturated aldehyde | ProPhenol-catalyzed alkynylation, Asymmetric epoxidation, Azide opening | Chiral ProPhenol catalyst, Sharpless asymmetric epoxidation | D-ribo-phytosphingosine |

| (E)-α,β-unsaturated ester | Osmium-catalyzed asymmetric dihydroxylation, Cyclic sulfate formation, Azide opening | Chiral ligand for dihydroxylation | D-ribo- and L-lyxo-phytosphingosines |

| Achiral precursors | Divergent strategies employing stereoselective reactions | Substrate and reagent control | All eight stereoisomers |

Total Synthesis Methodologies for Complex Sphingoid Bases

The total synthesis of complex sphingoid bases like phytosphingosine often involves multi-step sequences that build the carbon skeleton and introduce the required functional groups with precise stereocontrol. One straightforward synthesis of L-lyxo- and L-xylo-phytosphingosine and their isomeric analogues has been achieved utilizing nih.govnih.gov-sigmatropic rearrangements to install the C-N bond. nih.gov A late-stage Wittig or olefin cross-metathesis (OCM) reaction is then used to incorporate the hydrophobic chain unit. nih.gov

A key challenge in these syntheses is the stereoselective construction of the multiple chiral centers. Strategies often rely on chiral pool starting materials, such as sugars or amino acids, or on powerful asymmetric reactions developed in recent decades. nih.gov

Regio- and Stereoselective Functionalization of Aliphatic Chains

While many synthetic efforts focus on the polar head group of phytosphingosine, the functionalization of the long aliphatic chain is also of interest for creating analogues with unique properties. Regio- and stereoselective modifications can be introduced at various positions along the hydrocarbon tail.

For instance, the introduction of double bonds with specific geometries can be achieved through Wittig-type reactions or olefin metathesis. nih.gov Hydroxylation at specific positions can be accomplished using enzymes or chemical methods that direct the oxidation to a particular carbon atom. The introduction of fluorine atoms or other halogens can also be achieved through specialized reagents and reaction conditions, allowing for the synthesis of analogues with altered hydrophobic and electronic properties. These modifications can be crucial for probing the interactions of sphingolipids with their biological targets. nih.gov

Preparation of N-Acylated and O-Acetylated Derivatives for Research Applications

For various research applications, it is often necessary to prepare derivatives of phytosphingosine where the amino and hydroxyl groups are acylated. N-acylated derivatives, also known as ceramides (B1148491), are of particular importance due to their biological activities.

The synthesis of N-acylated phytosphingosines can be achieved by reacting the free amine of the sphingoid base with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide ester. google.com This reaction is typically performed in the presence of a base to neutralize the acid formed during the reaction. In some synthetic routes, the N-acylation is performed in situ following a Staudinger reduction of an azide precursor. nih.gov

O-acetylation of the hydroxyl groups can be accomplished using standard acetylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine. acs.org The selective acetylation of one or more hydroxyl groups can be achieved by using protecting group strategies to mask the other hydroxyls. For example, tetraacetyl phytosphingosine (TAPS) is a fully acetylated derivative that can be produced by fermentation and subsequently deacetylated to yield phytosphingosine. googleapis.comnih.gov The table below outlines common derivatization reactions.

| Derivative | Reagents | Key Features |

| N-Acyl (Ceramide) | Acyl chloride, N-hydroxysuccinimide ester | Forms an amide bond with the C2-amino group. |

| O-Acetyl | Acetic anhydride, Pyridine | Esterifies the hydroxyl groups at C1, C3, and C4. |

| Tetraacetylphytosphingosine (TAPS) | Fermentation product or chemical acetylation | All hydroxyl and amino groups are acetylated. |

Strategies for Incorporating Hydrophobic Chain Units

The long hydrophobic alkyl chain is a defining feature of phytosphingosine and its analogues. Various synthetic strategies have been developed to install this crucial structural element. A common approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, which can add the alkyl chain to an electrophilic carbon, often an aldehyde.

Another powerful method is the Wittig reaction, where a phosphonium (B103445) ylide derived from a long-chain alkyl halide reacts with an aldehyde to form a carbon-carbon double bond, which can then be reduced to a single bond if desired. nih.gov Olefin cross-metathesis has also emerged as a versatile tool for coupling a shorter alkyl chain fragment containing a terminal alkene with a precursor of the polar head group that also bears a terminal double bond. nih.gov

Synthesis of Isomeric and Homologous Analogues of Phytosphingosines

The synthesis of isomeric and homologous analogues of phytosphingosine is crucial for structure-activity relationship studies and for exploring the biological roles of different sphingolipid structures. Divergent synthetic strategies are particularly useful for accessing multiple stereoisomers from a common intermediate. nih.gov By carefully choosing reagents and reaction conditions, it is possible to control the stereochemical outcome at each chiral center.

For instance, the synthesis of L-lyxo- and L-xylo-phytosphingosine has been accomplished, providing access to isomers of the naturally occurring D-ribo form. nih.govacs.org The synthesis of all eight possible stereoisomers of phytosphingosine has also been reported, enabling the construction of ceramide libraries for medicinal chemistry investigations. nih.gov

Homologous analogues with varying alkyl chain lengths can be synthesized by employing starting materials with different chain lengths in the strategies described for incorporating the hydrophobic unit. For example, using different Grignard reagents or alkyl halides in Wittig-type reactions allows for the straightforward synthesis of phytosphingosine homologues. This flexibility is essential for studying how the length of the hydrophobic tail influences the physical and biological properties of these important lipids. nih.gov

Biological Roles and Mechanistic Insights of 2s,3s,4r 2 Aminoicosane 1,3,4 Triol

Function as a Structural Scaffold in Complex Sphingolipids (Ceramides, Glycosphingolipids)

(2S,3S,4R)-2-aminoicosane-1,3,4-triol serves as a fundamental building block for a variety of complex sphingolipids, which are essential components of eukaryotic cell membranes. nih.gov Its primary role is as the sphingoid base backbone in the formation of ceramides (B1148491) and, subsequently, more complex glycosphingolipids. gerli.comyoutube.com In plants, fungi, and some mammalian tissues like the epidermis, phytosphingosine (B30862) is a predominant sphingoid base. gerli.comnih.gov

Ceramides are synthesized through the acylation of the amino group of a sphingoid base, such as phytosphingosine, with a fatty acid. nih.govcosmeticsandtoiletries.com These phytoceramides are critical for the structure and function of the skin's permeability barrier. nih.govresearchgate.net From the ceramide platform, the addition of carbohydrate groups at the C1-hydroxy position leads to the formation of a diverse family of glycosphingolipids, including cerebrosides and gangliosides. gerli.comyoutube.com These complex lipids are involved in cell recognition, adhesion, and signal transduction. youtube.com The specific structure of the sphingoid base, including the presence of the hydroxyl group at C-4 in phytosphingosine, influences the properties and functions of the resulting complex sphingolipids. nih.gov

| Complex Sphingolipid Class | Structural Role of this compound | Primary Function of the Complex Lipid |

| Phytoceramides | Serves as the sphingoid backbone N-acylated with a fatty acid. nih.gov | Key structural components of the stratum corneum, crucial for skin barrier function. cosmeticsandtoiletries.comresearchgate.net |

| Glycosphingolipids | Forms the ceramide portion to which sugar residues are attached. youtube.com | Involved in cell surface interactions, signal transmission, and cell recognition. youtube.com |

| Glycosylinositol Phosphorylceramides | Forms the major backbone of these lipids in some fungi. nih.gov | Important for fungal cell structure and integrity. |

Involvement in Intracellular Signaling Pathways

Beyond its structural role, this compound and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are significant signaling molecules. nih.gov They are involved in modulating a wide range of cellular activities, from apoptosis and cell cycle regulation to stress responses. nih.govnih.gov

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in human cancer cells. nih.govaacrjournals.org Studies have shown that it triggers apoptotic features such as DNA fragmentation, an increase in the sub-G1 cell population, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govaacrjournals.org This pro-apoptotic activity is mediated through multiple pathways, demonstrating its complex role in cell fate determination. nih.govnih.gov For instance, it has been shown to induce apoptosis in human T-cell lymphoma Jurkat cells and other cancer cell lines. nih.govaacrjournals.org

This compound plays a significant role in inhibiting cell growth and promoting differentiation. nih.govnih.gov In the yeast Saccharomyces cerevisiae, it has been identified as a specific inhibitor of growth and nutrient import. nih.gov In mammalian cells, particularly human keratinocytes, it promotes terminal differentiation. nih.govcosmeticsandtoiletries.comnih.gov This is evidenced by an increase in the production of the cornified envelope and the expression of differentiation marker proteins like involucrin, loricrin, and keratin (B1170402) 1. nih.govnih.gov Concurrently, it inhibits DNA synthesis, thereby arresting cell proliferation. nih.govnih.gov This dual action of inhibiting growth while promoting differentiation is crucial for maintaining epidermal homeostasis. nih.gov

The signaling functions of this compound and its phosphate (B84403) derivative intersect with key intracellular signaling cascades, including the Akt and MAPK pathways. Research indicates that phytosphingosine can induce apoptosis by inactivating the PI3-kinase/Akt pathway, leading to the dephosphorylation of Akt. nih.gov This dephosphorylation inhibits pro-growth signals and contributes to the progression of apoptosis. nih.gov Conversely, its phosphorylated form, PHS1P, has been shown to increase the viability of human dermal fibroblasts by regulating the c-Jun N-terminal kinase (JNK)/Akt pathway, suggesting a protective role against oxidative stress-induced growth arrest. nih.govnih.gov In melanocytes, phytosphingosine's anti-melanogenic activity is linked to the degradation of microphthalmia-associated transcription factor (MITF) protein through the MAPK kinase activation pathway. nih.gov

A central mechanism of this compound-induced apoptosis involves the mitochondria. It directly and indirectly perturbs mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol. nih.govnih.gov This release is a critical step in the intrinsic apoptotic pathway. nih.gov Furthermore, it induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which facilitates cytochrome c release. nih.govaacrjournals.org

This mitochondrial disruption is coupled with the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov It has been shown to activate initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govnih.govaacrjournals.orgaacrjournals.org The activation of caspase-8 can occur in a death receptor-independent manner, while caspase-9 activation follows the release of cytochrome c. nih.govnih.gov

| Apoptotic Event | Effect of this compound | Key Protein/Component Involved | Reference |

| Mitochondrial Membrane Potential | Induces loss of ΔΨm | Mitochondria | nih.govnih.gov |

| Cytochrome c Release | Promotes release from mitochondria to cytosol | Cytochrome c | nih.govnih.gov |

| Bax Translocation | Induces translocation from cytosol to mitochondria | Bax | nih.govaacrjournals.org |

| Caspase Activation | Activates caspases-3, -8, and -9 | Caspases | nih.govnih.govaacrjournals.org |

Contribution to Cellular Stress Responses, e.g., Heat Stress Adaptation in Yeast

In the yeast Saccharomyces cerevisiae, sphingolipids, including this compound, are integral to the heat stress response. nih.govnih.gov Studies have shown that heat stress leads to a significant accumulation of sphingoid bases, with C20 phytosphingosine levels increasing over six-fold. nih.gov This accumulation is part of an adaptive response that is necessary for survival at elevated temperatures. nih.govconsensus.app Genetic studies using mutant yeast strains have demonstrated that the conversion of dihydrosphingosine to phytosphingosine is a necessary step for growth inhibition during the heat stress response, highlighting the specific role of phytosphingosine in this process. nih.gov The data collectively indicate that these sphingolipids are not just structural molecules but are active participants in signaling pathways that help the cell adapt to environmental stress. nih.gov

Impact on Nuclear Membrane Integrity and Cell Viability

This compound, a long-chain base (LCB), is a fundamental precursor in the synthesis of sphingolipids, which are essential for maintaining the structural integrity of the nuclear membrane. rupress.org Research in yeast models has demonstrated that the inhibition of serine palmitoyltransferase (SPT), the enzyme responsible for the initial step of LCB synthesis, leads to a significant disruption of nuclear membrane integrity and ultimately, cell death. rupress.org When LCB synthesis is blocked, cells exhibit abnormal nuclear morphologies, a condition that becomes progressively worse over time, affecting nearly all cells within a few doubling times. rupress.org This loss of nuclear integrity is a direct consequence of the lack of LCBs, rather than the absence of more complex ceramides, highlighting the foundational role of molecules like this compound in cellular architecture. rupress.org

Beyond its structural role, this compound directly influences cell viability through the induction of apoptosis (programmed cell death) and cell cycle arrest. In various human cancer cell lines, this compound has been shown to potently trigger apoptosis. nih.govaacrjournals.org The mechanisms underlying this effect are multifaceted and involve both caspase-dependent and -independent pathways.

One of the primary mechanisms is the induction of DNA damage and fragmentation, a hallmark of apoptosis. nih.govnih.gov Exposure of cells to this compound leads to abnormal nuclear morphology and the formation of micronuclei. nih.govresearchgate.net This genotoxic stress can activate DNA damage response pathways, leading to cell cycle arrest, typically at the S phase or G2/M transition, which prevents the proliferation of damaged cells. nih.govnih.gov

Furthermore, this compound exerts its pro-apoptotic effects by directly targeting mitochondria. It can induce a decrease in the mitochondrial membrane potential (ΔΨm) and promote the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently, the executioner caspase-3. nih.gov Interestingly, some studies suggest that this compound can also directly activate caspase-8, initiating the extrinsic apoptotic pathway. aacrjournals.org The mitochondrial pathway is further amplified by the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria. aacrjournals.org

| Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Human T-cell lymphoma Jurkat cells | Decreased cell viability, DNA fragmentation | Activation of caspase-3 and caspase-9, decrease in mitochondrial membrane potential, cytochrome c release | nih.gov |

| Human cancer cells | Induction of apoptotic cell death | Direct activation of caspase 8, mitochondrial translocation of Bax, caspase-independent cytochrome c release | aacrjournals.org |

| Nasopharyngeal carcinoma CNE2 cells | Inhibition of cell proliferation, abnormal nuclear morphology, DNA damage | S phase cell cycle arrest, increased expression of DNA damage-related proteins (ATM, p-P53, P21) | nih.govresearchgate.net |

Role in Maintaining Sphingolipid Rheostat Balance and Cellular Homeostasis

Cellular homeostasis is critically dependent on a tightly regulated balance between pro-survival and pro-death signals. The "sphingolipid rheostat" is a key concept in this regulation, referring to the cellular balance between the levels of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). nih.govocl-journal.org this compound is a central figure in this rheostat, as it is a precursor to both ceramides and, via sphingosine (B13886), to S1P. nih.gov

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form a precursor that is eventually converted to dihydroceramide (B1258172) and then ceramide. nih.gov this compound is an intermediate in this pathway in organisms like yeast. rupress.org Ceramide can then be metabolized in two opposing directions: it can be acted upon by ceramidases to form sphingosine (which is structurally similar to phytosphingosine), which is then phosphorylated by sphingosine kinases to produce the pro-survival molecule S1P. researchgate.net Alternatively, ceramide itself can accumulate and trigger apoptotic pathways. The ratio of ceramide to S1P is therefore a critical determinant of a cell's fate. nih.gov

By serving as a substrate for the synthesis of complex sphingolipids, this compound and its metabolic products are integral to the signaling cascades that govern cell proliferation, differentiation, and apoptosis. ocl-journal.orgnih.gov A shift in the sphingolipid rheostat towards ceramide accumulation can lead to cell death, a mechanism that is often exploited in cancer therapy. nih.gov Conversely, an increase in S1P levels promotes cell survival, proliferation, and inflammation. researchgate.net Therefore, the metabolic flux through the sphingolipid pathway, in which this compound is a key component, is essential for maintaining cellular homeostasis. nih.gov

| Molecule | Primary Role | Relationship to this compound |

|---|---|---|

| Ceramide | Pro-apoptotic, growth arrest | This compound is a precursor to phytoceramides. |

| Sphingosine-1-Phosphate (S1P) | Pro-survival, proliferation, inflammation | Metabolically downstream from related sphingoid bases. |

Activation of Specific Immune Cell Subsets by Related Glycolipid Structures

The core structure of this compound is a critical component of certain glycolipids that have potent immunomodulatory activities. These glycolipids can activate specific subsets of immune cells, most notably Natural Killer T (NKT) cells. nih.gov NKT cells are a unique lineage of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule, a non-classical MHC class I-like molecule.

The archetypal NKT cell antigen is α-galactosylceramide (α-GalCer), a synthetic glycolipid that contains a phytosphingosine chain. nih.gov The specific stereochemistry of the phytosphingosine backbone, specifically the (2S, 3S, 4R) orientation of the 2-amino and 3,4-diol groups, is essential for its potent activity. nih.gov The hydroxyl groups on the phytosphingosine chain, particularly the 3-hydroxyl group, are crucial for the binding of the glycolipid-CD1d complex to the T-cell receptor (TCR) of NKT cells. nih.gov The absence of this hydroxyl group results in a complete loss of binding and subsequent NKT cell activation. nih.gov

Upon recognition of the glycolipid-CD1d complex, NKT cells are rapidly activated and secrete a large bolus of both T helper 1 (Th1) and T helper 2 (Th2) type cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). nih.gov This initial activation can then trigger a cascade of secondary immune responses, activating other immune cells including NK cells, B cells, conventional T cells, and dendritic cells. nih.gov This broad-spectrum immune activation highlights the potential of glycolipids derived from structures like this compound to influence both innate and adaptive immunity. nih.gov The expression of various glycosphingolipids changes during the differentiation and activation of immune cells, suggesting their functional importance in regulating the immune system. nih.gov

Advanced Research Methodologies and Analytical Approaches in Sphingolipidomics

Mass Spectrometry-Based Profiling of Long-Chain Bases and their Derivatives (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS/MS, stands as a cornerstone for the sensitive and specific profiling of long-chain bases like phytosphingosine (B30862) and their derivatives. nih.gov This technique allows for the detection and quantification of multiple sphingolipids in a single sample, which is crucial for understanding their metabolic interplay.

High-resolution mass spectrometry has been instrumental in identifying novel phytosphingosine-based ceramides (B1148491), such as 1-O-acylceramides (CerENP), in human stratum corneum. mdpi.comresearchgate.net The analysis involves identifying characteristic fragment ions in the MS/MS spectrum. For instance, the fragment ion at m/z 264.2683 corresponds to the phytosphingosine long-chain base, resulting from the cleavage of the N-acyl substituent and the loss of two water molecules from ceramide NP moieties. mdpi.com

The power of LC-MS/MS also lies in its ability to perform detailed structural elucidation. For example, in the analysis of ceramides containing phytosphingosine, specific ions formed by cleavage between the C-3 and C-4 positions of the long-chain base are indicative of the phytosphingosine backbone. nih.gov This level of detail is critical for distinguishing between different sphingolipid species.

A typical LC-MS/MS workflow for sphingolipid analysis involves:

Sample Preparation: Extraction of lipids from biological samples using organic solvents.

Chromatographic Separation: Separation of different lipid classes using HPLC.

Mass Spectrometric Analysis: Ionization of the separated lipids and analysis of their mass-to-charge ratios and fragmentation patterns.

Below is an interactive data table summarizing key mass spectrometric data for the identification of a phytosphingosine-based ceramide.

| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Compound Identification | Source |

| 848.8066 | 830.7919, 564.5356, 282.2793 | 1-O-stearoyl-ceramide NP | Human Stratum Corneum mdpi.com |

| 878.8535 | 264.2683 | CerENP (mixture) | Human Stratum Corneum mdpi.com |

This methodology provides the necessary sensitivity and structural specificity for quantitative and precise "sphingolipidomic" analyses, even with small sample quantities. nih.gov

Chromatographic Separation Techniques for Sphingolipid Analysis

Chromatographic techniques are fundamental for the separation and analysis of the diverse and structurally complex class of sphingolipids. nih.gov These methods provide an essential preliminary separation step before mass spectrometric analysis, allowing for the resolution of isomeric and isobaric species that are indistinguishable by mass spectrometry alone. nih.gov

Commonly employed chromatographic techniques in sphingolipidomics include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation of sphingoid bases, their phosphates, ceramides, and more complex sphingolipids. nih.gov Different modes of HPLC can be utilized:

Reversed-phase HPLC separates sphingolipids based on the length and saturation of their N-acyl chains. nih.gov

Normal-phase HPLC separates compounds based on the polarity of their headgroups, which is useful for resolving different classes of sphingolipids like ceramides, hexosylceramides, and sphingomyelin. nih.gov

Thin-Layer Chromatography (TLC): TLC has been historically used for the qualitative analysis of sphingoid bases, ceramides, and other sphingolipids. nih.gov It remains a valuable tool for separating lipid-soluble components. unite.it

Gas Chromatography (GC): GC is primarily used for the analysis of volatile compounds. unite.it For sphingolipid analysis, it often requires derivatization of the molecules to increase their volatility. uliege.be GC-mass spectrometry (GC-MS) can be used to analyze the fatty acid and long-chain base composition of sphingolipids after hydrolysis. frontiersin.org

The choice of chromatographic method depends on the specific sphingolipid species being analyzed and the research question at hand. For instance, a silica column operated in hydrophilic interaction liquid chromatography (HILIC) mode can effectively resolve glucosylceramide and galactosylceramide, which is crucial for their analysis in brain tissue extracts.

The following table provides an overview of the applications of different chromatographic techniques in the analysis of (2S,3S,4R)-2-aminoicosane-1,3,4-triol and its derivatives.

| Chromatographic Technique | Principle of Separation | Application in Sphingolipid Analysis | References |

| Reversed-Phase HPLC | Hydrophobicity of acyl chains | Separation of sphingosine (B13886) and sphinganine (B43673) | nih.gov |

| Normal-Phase HPLC | Polarity of head groups | Resolution of ceramide, hexosylceramide, and sphingomyelin | nih.gov |

| Thin-Layer Chromatography (TLC) | Adsorption | Qualitative separation of sphingoid bases and ceramides | nih.govunite.it |

| Gas Chromatography (GC) | Volatility | Analysis of fatty acid and long-chain base composition after derivatization | nih.govuliege.be |

Application of Genetically Modified Organisms (e.g., Yeast Mutants, Gene Complementation Studies)

The budding yeast Saccharomyces cerevisiae has proven to be an invaluable model organism for dissecting the complex pathways of sphingolipid metabolism, including the biosynthesis and function of phytosphingosine. nih.govaocs.org The conservation of sphingolipid metabolic pathways between yeast and mammals allows for the use of powerful yeast genetic techniques to identify and characterize the enzymes involved. nih.gov

Key applications of genetically modified yeast in sphingolipid research include:

Identification of Biosynthetic Genes: Many of the genes encoding enzymes in the sphingolipid biosynthetic pathway were first identified in yeast. mdpi.com For example, mutations in the LCB1 and LCB2 genes, which encode for serine palmitoyltransferase, lead to a requirement for an external source of long-chain bases for growth. mdpi.com

Elucidation of Enzyme Function: Yeast mutants have been instrumental in determining the function of specific enzymes. For instance, cells with a mutation in the SUR2 gene accumulate ceramide-containing sphingolipids instead of the typical phytoceramide-containing ones, highlighting the role of the Sur2 enzyme in hydroxylation. aocs.org

Gene Complementation Studies: The homology between yeast and mammalian sphingolipid genes has enabled the cloning of many mammalian genes by complementing yeast mutants. nih.gov

Dissecting Signaling Pathways: By creating specific gene deletions or overexpressions, researchers can manipulate the levels of different sphingolipid species and observe the resulting cellular phenotypes. nih.gov This approach has been used to connect specific sphingolipids to various signaling functions. nih.gov

The table below summarizes some key yeast genes involved in the metabolism of this compound and the phenotypes associated with their mutation.

| Gene | Encoded Protein | Mutant Phenotype | Research Application |

| LCB1, LCB2 | Serine Palmitoyltransferase | LCB auxotrophy, lethal | Identification of the first step in sphingolipid biosynthesis mdpi.com |

| TSC10 | 3-ketodihydrosphingosine reductase | LCB auxotrophy, lethal | Characterization of the reduction step in LCB synthesis nih.govmdpi.com |

| SUR2 | Sphingolipid C4-hydroxylase | Accumulation of DHS-containing ceramides | Elucidation of the hydroxylation step to form phytosphingosine aocs.org |

The use of genetically modified yeast continues to be a powerful strategy for uncovering the intricate details of sphingolipid metabolism and function.

In Vitro Cell-Based Assays for Investigating Cellular Responses

In vitro cell-based assays are essential tools for investigating the cellular and molecular responses to this compound. These assays allow researchers to study the effects of this compound on various cellular processes in a controlled environment.

A variety of human and other mammalian cell lines are used to assess the biological activities of phytosphingosine. Some of the key cellular responses investigated include:

Cell Viability and Proliferation: Assays such as the MTT assay are used to determine the effect of phytosphingosine on cell viability and proliferation. nih.govspandidos-publications.com Studies have shown that phytosphingosine can reduce the viability of certain cell lines, such as human T-cell lymphoma Jurkat cells, in a dose-dependent manner. nih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, by phytosphingosine can be assessed using techniques like flow cytometry to detect sub-G1 cell populations and DNA fragmentation analysis by agarose gel electrophoresis. nih.gov Phytosphingosine treatment has been shown to increase the percentage of sub-G1 cells and induce DNA fragmentation in Jurkat cells. nih.gov

Cell Cycle Analysis: Flow cytometry with DNA staining dyes like propidium iodide is used to analyze the distribution of cells in different phases of the cell cycle. nih.gov Research has indicated that phytosphingosine can cause cell cycle arrest at the S phase in some cell lines. nih.gov

Cellular Differentiation: The effect of phytosphingosine on cell differentiation can be studied in relevant cell models, such as human keratinocytes. For example, phytosphingosine has been shown to increase the production of cornified envelopes and the expression of differentiation marker proteins like involucrin and loricrin in normal human epidermal keratinocytes.

Gene Expression Analysis: Techniques like quantitative real-time RT-PCR and microarray analysis can be used to investigate changes in gene expression in response to phytosphingosine treatment. spandidos-publications.com For instance, phytosphingosine has been found to regulate the expression of cell cycle-related genes in human dermal fibroblasts. spandidos-publications.com

The following table provides examples of in vitro cell-based assays used to study the effects of this compound.

| Assay | Cellular Process Investigated | Example Finding | Cell Line |

| MTT Assay | Cell Viability | Dose-dependent reduction in viability | Jurkat nih.gov |

| Flow Cytometry (Propidium Iodide) | Apoptosis, Cell Cycle | Increase in sub-G1 cell population | Jurkat nih.gov |

| DNA Fragmentation Assay | Apoptosis | Induction of DNA laddering | Jurkat nih.gov |

| Cornified Envelope Production | Keratinocyte Differentiation | Increased production | Normal Human Epidermal Keratinocytes |

| Real-Time RT-PCR | Gene Expression | Regulation of cell cycle-related genes | Human Dermal Fibroblasts spandidos-publications.com |

These in vitro studies provide valuable insights into the potential mechanisms of action of phytosphingosine at the cellular level.

Strategies for Identifying Binding Proteins and Molecular Targets

Identifying the specific binding proteins and molecular targets of this compound is crucial for understanding its mechanisms of action. A variety of experimental approaches can be employed to achieve this.

One powerful technique for studying molecular interactions at the single-molecule level is atomic force microscopy (AFM) . In a study investigating the interaction between the lipid transfer protein Pru p 3 and phytosphingosine, AFM was used to assess single-molecular recognition events. nih.gov In this approach, phytosphingosine was covalently immobilized on AFM probes, and the target protein was immobilized on a substrate. The force-distance curves generated during the interaction provided information about the specific binding events. nih.gov

Another strategy involves reporter gene assays to investigate the effect of phytosphingosine on the transcriptional activity of specific nuclear receptors. For example, it has been shown that phytosphingosine can activate the transcriptional activity of peroxisome proliferator-activated receptors (PPARs) in immortalized human keratinocytes (HaCaT cells). nih.gov This suggests that PPARs may be molecular targets of phytosphingosine.

Computational approaches such as molecular docking can also be used to predict the binding of phytosphingosine to potential protein targets. These in silico methods can help to narrow down the list of candidate proteins for further experimental validation.

The table below outlines some of the strategies used to identify binding proteins and molecular targets of this compound.

| Strategy | Description | Example Target/Binding Partner |

| Atomic Force Microscopy (AFM) | Measures the forces between a probe functionalized with the ligand and a surface with the potential binding partner. | Pru p 3 (Lipid Transfer Protein) nih.gov |

| Reporter Gene Assays | Measures the transcriptional activation of a specific receptor in response to the ligand. | Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov |

| Molecular Docking | Computational simulation of the binding of a ligand to a protein target. | Potential protein targets with lipid-binding domains |

Further research utilizing these and other advanced techniques will be essential to fully elucidate the molecular targets and binding partners of phytosphingosine and to understand its diverse biological functions.

Structural Analogues and Stereoisomers of 2s,3s,4r 2 Aminoicosane 1,3,4 Triol in Research

Investigation of Chain Length Variants and Their Differential Biological Activities

The length of the aliphatic chain in sphingoid bases is a critical determinant of their biological function. While the C18 backbone, phytosphingosine (B30862), is the most common in many organisms, longer chain variants like the C20 compound (2S,3S,4R)-2-aminoicosane-1,3,4-triol are found in specific tissues and have distinct properties. researchgate.net

The biosynthesis of sphingoid bases with varying chain lengths is regulated by the enzyme serine palmitoyltransferase (SPT). The composition of the SPT complex, particularly the small subunits (SPTssa and SPTssb), influences the enzyme's substrate preference for different fatty acyl-CoAs, thereby determining the final chain length of the sphingoid base. uni.luuni-heidelberg.de For instance, the expression of the SPTssb subunit promotes the utilization of stearoyl-CoA, leading to the production of C20 sphingoid bases. uni.lu

Research has shown that the chain length of ceramides (B1148491), which are N-acylated sphingoid bases, significantly impacts the biophysical properties of cell membranes. Longer sphingoid base chains, such as the C20 backbone, are more effective at inducing the formation of ordered, gel-phase domains within the membrane. abo.finih.gov These ceramide-rich domains are thought to act as signaling platforms, and their stability is enhanced by longer-chain sphingoid bases. uni-heidelberg.de This increased stability can, in turn, influence the duration and intensity of cellular signaling events. uni-heidelberg.de

However, the balance of different chain length variants is crucial for normal cellular function. Studies have demonstrated that an excessive amount of C20 long-chain bases can have detrimental effects. For example, a mutation in the Sptssb gene that leads to elevated levels of C20 long-chain bases has been linked to neurodegenerative effects in mice, including aberrant membrane structures and axon degeneration. uni.lu This highlights the importance of tightly regulated synthesis of different sphingoid base chain lengths for maintaining cellular homeostasis.

| Chain Length | Common Name | Key Research Findings | References |

|---|---|---|---|

| C18 | Phytosphingosine | Most prevalent phytosphingosine; crucial for skin barrier function and has antimicrobial and anti-inflammatory properties. | researchgate.netnih.gov |

| C20 | This compound | Found in specific tissues like the brain and gastrointestinal mucosa; enhances stability of membrane microdomains; excessive levels can be neurotoxic. | uni.luuni-heidelberg.denih.gov |

Studies on Positional and Configurational Variations of Hydroxyl Groups and Double Bonds

The number, position, and stereochemistry of hydroxyl groups, as well as the presence and configuration of double bonds, are critical structural features that influence the biological activity of sphingoid base analogues.

The hydroxyl groups on the sphingoid backbone are crucial for forming hydrogen bond networks, which play a significant role in the packing of lipids in membranes and their interaction with other molecules. mdpi.com For instance, the hydroxyl group at the C4 position of phytosphingosine is important for its function. Studies on analogues where this hydroxyl group is modified have provided insights into its role. For example, the synthesis of 4-deoxy-4,4-difluoro-KRN7000, an analogue of a phytosphingosine-containing glycolipid, revealed that the 4-hydroxyl group is not essential for its specific immune-stimulating activity. tesisenred.net In contrast, modifications at the C3 position, such as the introduction of an amino group, led to a significant decrease in activity, highlighting the importance of the C3 hydroxyl group. tesisenred.net

The introduction of double bonds into the sphingoid backbone also significantly alters its properties. For example, sphingosine (B13886), which has a trans double bond at the C4-C5 position, is the most abundant sphingoid base in mammals. researchgate.net The presence of this double bond affects the molecule's conformation and its interactions within the membrane. researchgate.net Furthermore, the presence of a cis double bond, as seen in 4,14-sphingadiene, can create a bend in the acyl chain, which is thought to decrease the packing density of lipid bilayers and weaken lipid-lipid interactions. researchgate.net

Synthetic studies have explored the creation of analogues with altered unsaturation. For instance, the stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, a fluorinated analogue of ceramide with a Z-configured double bond, demonstrated altered phase behavior at the air/water interface compared to its natural E-configured counterpart. nih.gov

Evaluation of Stereoisomeric Effects on Biological Activity and Pathway Modulation

The stereochemistry of the chiral centers in the sphingoid base backbone is paramount for its biological activity. The naturally occurring phytosphingosine has a (2S,3S,4R) configuration. researchgate.net Even subtle changes in the stereochemistry at any of these centers can lead to significant alterations in biological function.

The importance of stereochemistry is evident in the interactions of sphingoid bases with enzymes in their metabolic pathways. For example, the enzymes involved in the synthesis and degradation of ceramides can exhibit high stereospecificity.

To systematically investigate the role of stereochemistry, researchers have developed divergent synthetic routes to access all possible stereoisomers of phytosphingosine. nih.gov This has enabled the creation of ceramide libraries with diverse stereochemistries, which can be used to probe the specific steric requirements of biological targets. nih.gov Such studies are crucial for understanding the molecular basis of sphingolipid signaling and for the design of stereospecific inhibitors or modulators of these pathways.

Studies on skin lipid models have shown that altering the stereochemistry of ceramides can impact the organization and permeability of the skin barrier. For instance, the conversion of the C-3 stereochemistry of the sphingosine chain in a ceramide analogue was found to disrupt its mixing with other skin lipids and increase the permeability of the model membrane. mdpi.com

Development and Characterization of Novel Synthetic Sphingoid Base Analogues

The development of novel synthetic sphingoid base analogues is a vibrant area of research, driven by the need for molecular probes to study sphingolipid metabolism and signaling, as well as the search for new therapeutic agents. chemrxiv.orgmdpi.com These synthetic efforts often focus on modifying the core structure of naturally occurring sphingoid bases to enhance their biological activity, improve their metabolic stability, or alter their target specificity.

One approach involves the synthesis of derivatives with modifications at the C1 position. For example, N,N,N-trimethyl phytosphingosine-iodide has been developed as an antitumor agent. nih.gov Other synthetic strategies have focused on creating analogues with heterocyclic rings or other functional groups in the aliphatic chain to explore new chemical space and biological activities. researchgate.net

Atypical sphingoid bases, which may lack the canonical hydroxyl groups or have other structural modifications, are also a focus of synthetic efforts. chemrxiv.org The synthesis of these non-canonical sphingolipids is important for studying their potential roles in pathological conditions such as diabetes and neuropathy, where their levels are often elevated. mdpi.com

The characterization of these novel analogues involves a combination of spectroscopic techniques to confirm their structure and biophysical methods to study their interactions with membranes and biological targets.

| Analogue Type | Structural Modification | Reported Biological Activity/Application | References |

|---|---|---|---|

| N-acylated Phytosphingosine Derivatives | Acylation of the amino group with various acyl chlorides. | Some derivatives enhance radiation-induced cell death in cancer cells. | nih.gov |

| YG-II-6 Compounds | Attachment of a butenoic acid moiety to the amino group. | Ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling. | nih.gov |

| Aziridine-containing Analogues | Incorporation of a constrained aziridine (B145994) ring. | Designed as constrained anhydrophytosphingosine analogues for biological evaluation. | researchgate.net |

| Atypical Sphingoid Bases | Lack of canonical hydroxyl groups or presence of other structural modifications. | Potential biomarkers for diseases like diabetes; affect biophysical properties of membranes. | chemrxiv.orgmdpi.com |

Structure-Activity Relationship Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a sphingoid base analogue influences its biological activity. These studies provide valuable insights for the rational design of new molecules with desired properties.

SAR studies on short-chain sphinganine (B43673) analogues as inhibitors of sphingosine kinase, a key enzyme in sphingolipid metabolism, have revealed that the length of the aliphatic chain and the presence of specific functional groups are critical for inhibitory activity. nih.gov For example, modifications to the C3 hydroxyl group have been shown to impact the inhibitory potency of these analogues.

In the context of skin barrier function, SAR studies have demonstrated that the structure of the ceramide, including the sphingoid base, plays a crucial role. The length of the sphingoid base, the degree of unsaturation, and the presence of hydroxyl groups all influence the packing of ceramides in the stratum corneum and, consequently, the skin's permeability. mdpi.comresearchgate.netchdr.nl For instance, saturated ceramides have a greater ability to form ordered gel domains in membranes compared to their unsaturated counterparts. researchgate.netexlibrisgroup.comutl.pt

The antimicrobial and anti-inflammatory properties of phytosphingosine and its derivatives have also been the subject of SAR studies. These studies aim to identify the structural features responsible for these activities to develop more potent and less toxic compounds for treating skin conditions like acne. nih.govdergipark.org.tr For example, the synthesis of phytosphingosine derivatives with increased efficacy and decreased toxicity has been achieved through chemical modifications that modulate their biological signaling pathways. nih.gov

Future Directions and Emerging Research Avenues for Icosane Derived Sphingoid Bases

Elucidation of Uncharacterized Metabolic Enzymes and Regulatory Mechanisms

The metabolic pathways of sphingoid bases are complex, involving a series of enzymatic reactions for their synthesis and degradation. While the core pathways for C18 sphingoid bases are relatively well-understood, the specific enzymes and regulatory mechanisms governing the metabolism of icosane-derived sphingoid bases remain largely uncharacterized.

Future research will likely focus on identifying and characterizing the enzymes responsible for the synthesis of the C20 backbone of (2S,3S,4R)-2-aminoicosane-1,3,4-triol. This includes investigating the substrate specificity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, and its potential preference for fatty acyl-CoAs longer than palmitoyl-CoA.

On the catabolic side, the degradation of long-chain phytosphingosines is an area of active investigation. It is known that phytosphingosine (B30862) is metabolized to odd-numbered fatty acids. nih.gov The degradation of phytosphingosine involves a series of reactions including phosphorylation, cleavage by sphingosine-1-phosphate lyase, and subsequent oxidation. frontiersin.org Key enzymes in this pathway include the aldehyde dehydrogenase ALDH3A2 and the 2-hydroxyacyl-CoA lyase HACL2, which are involved in the α-oxidation of the resulting fatty aldehyde. frontiersin.org In yeast, the MPO1 gene product has been implicated in phytosphingosine metabolism. nih.govacs.org A critical area of future research will be to determine if these same enzymes, or novel isoforms, are responsible for the breakdown of icosane-derived phytosphingosines and to elucidate the regulatory mechanisms that control their expression and activity. Understanding these pathways is crucial for comprehending how the levels of these bioactive lipids are controlled within the cell.

Deeper Understanding of Specific Molecular Targets and Receptor Interactions

Free sphingoid bases and their phosphorylated derivatives are known to act as signaling molecules by interacting with specific protein targets and receptors. acs.org A significant body of research has established that sphingosine-1-phosphate (S1P), the phosphorylated form of sphingosine (B13886), is a potent signaling molecule that binds to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors 1-5 (S1PR1-5). acs.org These receptors are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and cell proliferation. acs.org

A key question for future research is whether the phosphorylated form of this compound, icosane-phytosphingosine-1-phosphate, also interacts with these or other, as yet unidentified, GPCRs. The increased chain length of the icosane backbone could confer altered binding affinity or selectivity for different receptor subtypes, leading to distinct downstream signaling events. Furthermore, studies have identified other potential protein targets for sphingoid bases. For instance, sphingosine has been shown to interact with the Sigma-1 receptor, an integral membrane protein with chaperone activity. biologists.com It is plausible that long-chain phytosphingosines could also modulate the activity of such receptors, opening up new avenues for understanding their cellular functions.

The "sphingoid motif," comprising the first five carbon atoms of the long-chain base, is crucial for the unique biophysical properties of sphingolipids and their interactions with other membrane components and proteins. nih.gov Investigating how the extended hydrocarbon chain of icosane-derived sphingoid bases influences these interactions within the membrane and with specific protein targets will be a critical area of future inquiry.

Exploration of Novel Biological Functions in Underexplored Systems

While much of the research on sphingolipids has been conducted in mammalian systems, there is a growing appreciation for their diverse roles in other organisms. Exploring these "underexplored systems" is likely to reveal novel biological functions for icosane-derived sphingoid bases.

Marine organisms, such as sponges, sea anemones, and starfish, are a rich source of structurally diverse and novel sphingolipids. nih.govnih.gov These compounds have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and plant growth-stimulatory effects. nih.gov The unique and often extreme environments of marine ecosystems may have driven the evolution of sphingolipids with specialized functions. Similarly, recent studies have revealed that anaerobic marine bacteria produce a vast array of novel sphingolipids, including long-chain fatty acid-containing variants, which are implicated in responses to oxidative stress and cell wall remodeling. acs.orgnih.gov Investigating the presence and function of icosane-derived sphingoid bases in these marine organisms could uncover new therapeutic leads and provide insights into their ecological roles.

The interplay between hosts and pathogens is another area where sphingolipids play a critical, yet not fully understood, role. Sphingolipids from both the host and the pathogen are involved in the infection process. researchgate.netnih.govfrontiersin.org Fungal pathogens, for example, utilize sphingolipids for virulence, while host sphingolipids are integral to the immune response. researchgate.net Given that phytosphingosine has been shown to inhibit the growth of various plant pathogens, it is conceivable that longer-chain variants like this compound could have potent and specific antimicrobial properties that could be exploited for agricultural or clinical applications.

Integration of Advanced Imaging and Systems Biology Approaches for Comprehensive Analysis

To gain a deeper understanding of the complex roles of icosane-derived sphingoid bases, it will be essential to move beyond traditional biochemical approaches and embrace advanced imaging and systems biology methodologies. These techniques offer the potential to visualize the subcellular localization of these lipids and to model their metabolic networks in a comprehensive manner.

Advanced Imaging Techniques:

Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI) and secondary ion mass spectrometry (SIMS) allow for the direct visualization of the spatial distribution of specific lipid species within tissue sections, providing valuable information on their localization in different cell types and tissues. acs.orgnih.gov

High-Resolution SIMS (NanoSIMS): This technique can be used to image the distribution of stable isotope-labeled lipids within the plasma membranes of individual cells with high lateral resolution, offering insights into their organization within membrane microdomains. frontiersin.org

Fluorescence Microscopy with Novel Probes: The development of fluorescently labeled analogs of long-chain sphingoid bases, coupled with super-resolution microscopy, will enable the real-time tracking of their trafficking and localization within living cells. nih.gov The use of click chemistry allows for the metabolic labeling of sphingolipids with small, non-perturbing tags that can be subsequently visualized, providing a more accurate picture of their dynamic behavior. biologists.com

Systems Biology Approaches:

Lipidomics: Advanced mass spectrometry-based lipidomics platforms are crucial for the comprehensive identification and quantification of the entire spectrum of sphingolipid species, including low-abundance long-chain variants, in a given biological sample. nih.gov

Metabolic Flux Analysis (MFA): By employing stable isotope tracers, MFA can be used to quantify the flow of metabolites through the sphingolipid metabolic network. nih.govwikipedia.org This provides a dynamic view of the synthesis and degradation rates of icosane-derived sphingoid bases under different physiological conditions.

Integrated 'Omics' Approaches: A true systems-level understanding will require the integration of lipidomics data with other 'omics' datasets, such as transcriptomics and proteomics. This will allow for the construction of predictive models of the sphingolipid metabolic network and its regulation, ultimately leading to a more holistic understanding of the roles of icosane-derived sphingoid bases in health and disease. nih.gov

Investigation of Long-Chain Phytosphingosines in Diverse Biological Systems and Pathophysiological Contexts

Long-chain phytosphingosines are known to be important components of the skin's permeability barrier. nih.govnih.gov Reductions in the levels of phytosphingosine-containing ceramides (B1148491) have been associated with skin conditions like atopic dermatitis. nih.gov The chain length of the fatty acid attached to the sphingoid base is a critical determinant of the biophysical properties of the lipid membrane. nih.gov Future research should delve deeper into how the C20 backbone of icosane-derived phytosphingosines specifically contributes to the structure and function of the skin barrier and other biological membranes.

Beyond the skin, the roles of long-chain phytosphingosines in other biological systems and in various diseases are largely unknown. Given the diverse functions of their C18 counterparts in processes like cell growth, differentiation, and apoptosis, it is highly probable that icosane-derived sphingoid bases have equally important and potentially distinct roles in other tissues and organs.

Future investigations should focus on:

Diverse Biological Systems: Examining the presence and function of long-chain phytosphingosines in a wide range of organisms, from plants and fungi to various animal models. This will provide a broader evolutionary and physiological perspective on their significance.

Pathophysiological Contexts: Investigating the levels and metabolism of icosane-derived sphingoid bases in various disease states, including metabolic disorders, neurodegenerative diseases, and cancer. Alterations in the profiles of these lipids could serve as novel biomarkers or represent new therapeutic targets.

The exploration of long-chain phytosphingosines, including this compound, is a frontier in sphingolipid research. By leveraging advanced analytical and imaging technologies and expanding our investigations into diverse biological systems and disease models, we can anticipate significant progress in unraveling the unique contributions of these fascinating molecules to cellular function and organismal health.

Q & A

Q. What are the primary natural sources of (2S,3S,4R)-2-aminoicosane-1,3,4-triol, and how is it isolated?

Answer: This sphingoid base is commonly found in cerebrosides and ceramides from plants (e.g., Chrozophora plicata, Euphorbiaceae species) and fungi (e.g., Paxillus panuoides). Isolation typically involves methanol extraction followed by chromatographic separation (e.g., column chromatography, HPLC). Structural confirmation is achieved via NMR, mass spectrometry, and comparison with synthetic standards .

Methodological Tip:

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Answer:

- NMR: -NMR coupling constants (-values) and NOESY correlations resolve stereochemical configurations (e.g., axial vs. equatorial hydroxyl groups).

- X-ray crystallography: Provides definitive proof of absolute configuration when crystals are obtainable .

- Optical rotation: Matches synthetic or natural reference data to confirm enantiopurity .

Methodological Tip:

For ambiguous cases, synthesize stereoisomers and compare spectroscopic data to eliminate false assignments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound derivatives?

Answer:

- In vitro assays: Use human tumor cell lines (e.g., KB, IMR-32) with MTT or SRB assays to measure IC values.

- Mechanistic studies: Assess cell cycle arrest (flow cytometry for G1/S phase) and apoptosis markers (caspase-3 activation, Annexin V staining) .

- Selectivity: Compare activity in cancer vs. normal cell lines (e.g., fibroblasts) to identify selective cytotoxicity .

Q. What synthetic strategies are effective for constructing the this compound backbone?

Answer:

- Stepwise synthesis: Begin with protected sugars (e.g., D-galactose) to build the triol backbone via stereoselective oxidation and reduction.

- Key reactions:

- Mesylation: Introduce leaving groups for subsequent nucleophilic substitution (e.g., using MsCl/pyridine) .

- Hydrogenation: Catalytic hydrogenation (Pd-BaSO/H) reduces double bonds while preserving stereochemistry .

- Challenges: Avoid racemization during acylations by using mild bases (e.g., DMAP) .

Methodological Tip:

Validate synthetic intermediates via -NMR to confirm retention of stereochemical integrity at each step .

Q. How can contradictions in reported bioactivity data (e.g., PLA2_22 inhibition) be resolved?

Answer: Discrepancies often arise from:

- Assay variability: Differences in enzyme sources (e.g., Crotalus adamenteus vs. bee venom PLA) .

- Purity: Impurities >5% may skew results; use HPLC-MS to verify compound purity.

- Structural analogs: Minor changes in acyl chain length (C22 vs. C24) dramatically alter activity .

Methodological Recommendations:

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- QSAR modeling: Use quantum chemistry (e.g., DFT) to correlate electronic properties (logP, PSA) with bioactivity.

- Docking simulations: Map interactions with targets (e.g., PLA active sites) using AutoDock or Schrödinger .

- Neural networks: Predict novel derivatives with enhanced selectivity using machine learning platforms (e.g., CC-DPS) .

Example Application:

A QSAR model for PLA inhibitors identified 2'-hydroxyacyl chains as critical for binding affinity, consistent with experimental data .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: